Lipophilicity and PSA Differences
The calculated partition coefficient (LogP) and topological polar surface area (TPSA) differentiate 4-(Benzyloxy)-1H-indole-7-carboxamide from its unsubstituted core. The 4-benzyloxy group significantly increases lipophilicity compared to 1H-indole-7-carboxamide, which influences membrane permeability and solubility profiles [1]. For the unsubstituted 1H-indole-7-carboxamide, computational data from authoritative sources indicate a LogP of ~0.77 and a TPSA of ~59 Ų [2]. The addition of the benzyloxy group in the target compound results in a predicted LogP of 3.55 and a TPSA of 68.11 Ų [1].
| Evidence Dimension | Calculated lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 3.546; TPSA = 68.110 Ų |
| Comparator Or Baseline | 1H-Indole-7-carboxamide (LogP ~0.77; TPSA ~59 Ų) |
| Quantified Difference | LogP increase of ~2.78 units; TPSA increase of ~9 Ų |
| Conditions | Computational prediction (ALogP/PSA) as reported in vendor/commercial databases. |
Why This Matters
A nearly 3-unit increase in LogP profoundly alters a molecule's pharmacokinetic behavior, including its ability to cross biological membranes like the blood-brain barrier and its aqueous solubility, making this compound a distinct chemical tool for probing hydrophobic binding pockets.
- [1] ChemSrc. (n.d.). 4-(Benzyloxy)-1H-indole-7-carboxamide (CAS 1253792-07-2). Physicochemical Properties. View Source
- [2] PubChem. (n.d.). 1H-Indole-7-carboxamide (CID 705354). Computed Properties. View Source
